N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Compound “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
“N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in its reactivity and applications.
Compound B: Has a similar mechanism of action but is used in different industrial processes.
Compound C: Exhibits comparable biological activities but with distinct pharmacokinetic properties.
Uniqueness: “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” stands out due to its unique combination of chemical properties, reactivity, and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN6O3/c12-6-1-3-7(4-2-6)15-11-17-16-10(21-11)8-9(18(19)20)14-5-13-8/h1-5H,(H,13,14)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHPJKETBWCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(O2)C3=C(N=CN3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NN=C(O2)C3=C(N=CN3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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